![molecular formula C4H4N2O B2610386 4,5-Dihydro-isoxazole-3-carbonitrile CAS No. 65150-73-4](/img/structure/B2610386.png)
4,5-Dihydro-isoxazole-3-carbonitrile
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Overview
Description
“4,5-Dihydro-isoxazole-3-carbonitrile” is a chemical compound with the molecular formula C4H4N2O . It is a type of isoxazole, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The specific structure of “this compound” would need to be determined through further analysis.Scientific Research Applications
4,5-Dihydro-isoxazole-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. This compound has been used as a scaffold for the design of various drugs, such as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Mechanism of Action
Target of Action
Isoxazole derivatives, a class of compounds to which 4,5-dihydro-isoxazole-3-carbonitrile belongs, are known to interact with various biological systems such as enzymes and receptors .
Mode of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Isoxazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of isoxazole derivatives .
Advantages and Limitations for Lab Experiments
4,5-Dihydro-isoxazole-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been shown to exhibit low toxicity in animal models. However, this compound has some limitations. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, this compound can be difficult to purify, which can result in impurities that may affect its biological activity.
Future Directions
There are several future directions for the study of 4,5-Dihydro-isoxazole-3-carbonitrile. One potential direction is the design and development of novel drugs based on the this compound scaffold. This could involve the synthesis of analogs with improved biological activity or the combination of this compound with other drugs to enhance their efficacy. Another direction is the study of the mechanism of action of this compound. This could involve the identification of its molecular targets or the elucidation of its signaling pathways. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its efficacy and toxicity in vivo.
Synthesis Methods
The synthesis of 4,5-Dihydro-isoxazole-3-carbonitrile can be achieved through various methods, including the reaction of 3-amino-2,4-pentanedione with acetonitrile in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-cyanomethyl oxirane with hydrazine hydrate in the presence of a base. These methods have been optimized to provide high yields of this compound with good purity.
properties
IUPAC Name |
4,5-dihydro-1,2-oxazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c5-3-4-1-2-7-6-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDSVJXFUFKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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